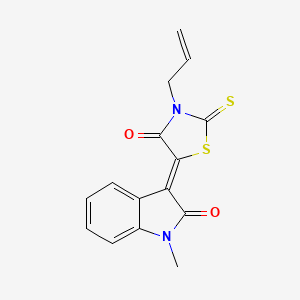![molecular formula C20H20N6 B4630629 5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4630629.png)
5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
説明
"5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine" belongs to a class of compounds known for their complex molecular structures and potential for various applications due to their unique chemical and physical properties. The interest in this compound lies in its intricate synthesis process and the detailed analysis of its structure and properties.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-4-amines involves multi-step chemical reactions, including cyclization and substitution processes, to achieve the desired compound. The efficient synthesis methods for similar compounds involve starting from dibromopyridine derivatives, formylated intermediates, and subsequent functionalization steps, often employing palladium-catalyzed cross-coupling reactions (Deau et al., 2013). Another approach includes the use of phosphorus pentoxide in organic synthesis for preparing substituted pyrimidin-4-amines, highlighting the versatility in synthetic methods for these compounds (Jørgensen et al., 1985).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidin-4-amines and related compounds is characterized by planarity and the presence of multiple functional groups that facilitate diverse chemical reactions and interactions. The crystal structure analysis often reveals intricate hydrogen bonding patterns and stacking interactions, which are crucial for understanding the compound's stability and reactivity (Nukui et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including hydrogen bonding and substitution reactions, which are pivotal for their chemical versatility. The presence of multiple nitrogen atoms and other functional groups in the molecule allows for the formation of complexes and the undertaking of catalytic activities (Bushuev et al., 2012).
科学的研究の応用
Synthesis and Characterization
A comprehensive study on the synthesis of pyrimidine and its derivatives, such as the pyrrolo[2,3-d]pyrimidin-4-amine, focuses on the development of novel compounds with potential insecticidal and antibacterial properties. These compounds are synthesized using microwave irradiation, which offers a rapid and efficient method for their production. The structural characterization of these compounds is achieved through various spectroscopic techniques, including IR, H-NMR, and mass spectrometry, providing insights into their chemical properties and potential applications in combating microbial pathogens and pests (Deohate & Palaspagar, 2020).
Antimicrobial and Antifungal Activities
The antimicrobial efficacy of pyrimidine derivatives, including the focus compound, has been explored in various studies. These compounds exhibit significant activity against a range of bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents. The mechanisms of action often involve interactions with microbial DNA or inhibition of essential enzymes, showcasing the diverse applications of pyrimidine derivatives in developing new therapeutic strategies against infectious diseases (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical Transformations and Reactivity
Studies on the chemical reactivity of pyrimidine derivatives, including pyrrolo[2,3-d]pyrimidin-4-amine, reveal their potential in various organic synthesis applications. These compounds can undergo a range of chemical transformations, including cyclocondensation and nucleophilic substitution reactions, enabling the synthesis of complex heterocyclic compounds. The versatility of these reactions demonstrates the utility of pyrimidine derivatives in expanding the toolbox of synthetic organic chemistry, leading to the development of new materials and pharmaceuticals (Jørgensen, Girgis, & Pedersen, 1985).
Catalysis and Synthetic Methodologies
The role of pyrimidine derivatives in catalysis has been investigated, with findings indicating that these compounds can act as efficient catalysts in various chemical reactions. For instance, the use of 4-(N,N-dimethylamino)pyridine (DMAP) catalyzed the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, highlighting the compound's potential in facilitating organic transformations. Such applications underscore the importance of pyrimidine derivatives in developing new catalytic processes that are more efficient, selective, and environmentally friendly (Khashi, Davoodnia, & Chamani, 2014).
特性
IUPAC Name |
5,6-dimethyl-N-(pyridin-2-ylmethyl)-7-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-14-15(2)26(12-16-6-9-21-10-7-16)20-18(14)19(24-13-25-20)23-11-17-5-3-4-8-22-17/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCXMHFMLPOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCC3=CC=CC=N3)CC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-(pyridin-2-ylmethyl)-7-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)
![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4630590.png)
![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)
![3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4630608.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)


![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)